Potency Differential: KC01 vs. KC02 in Human ABHD16A Inhibition
KC01 demonstrates sub-micromolar inhibition of human ABHD16A, whereas its close structural analog KC02 is essentially inactive. In a PS substrate assay using recombinant human ABHD16A, KC01 exhibited an IC50 of 90 ± 20 nM. Under identical assay conditions, KC02 showed an IC50 >10 μM [1]. This corresponds to a >111-fold difference in potency, establishing KC01 as the active probe and KC02 as a suitable negative control for ABHD16A-dependent effects [2].
| Evidence Dimension | IC50 for human ABHD16A inhibition |
|---|---|
| Target Compound Data | 90 ± 20 nM |
| Comparator Or Baseline | KC02: >10 μM (>10,000 nM) |
| Quantified Difference | >111-fold (KC02 IC50 / KC01 IC50 > 111) |
| Conditions | PS substrate assay with recombinant human ABHD16A; 37°C incubation |
Why This Matters
This >100-fold potency differential is the definitive evidence that KC01 is the active ABHD16A inhibitor, while KC02 serves only as an inert negative control; substituting one for the other would completely invalidate experimental conclusions regarding ABHD16A function.
- [1] Kamat SS, Camara K, Parsons WH, et al. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nat Chem Biol. 2015;11(2):164-171. Figure 2c. PMID: 25580854. View Source
- [2] GLPBIO. KC01 vs KC02 Comparative Datasheet. Product numbers GC10363 and GC16566. View Source
